molecular formula C23H27NO B10790723 11-(1-Methylallyloxy)-N-methylaporphine

11-(1-Methylallyloxy)-N-methylaporphine

Cat. No.: B10790723
M. Wt: 333.5 g/mol
InChI Key: RHJPWMPPRBFFQD-OTOKDRCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(1-Methylallyloxy)-N-methylaporphine is an aporphine alkaloid derivative characterized by a methyl group attached to the nitrogen atom and a 1-methylallyloxy substituent at position 11 of the aporphine skeleton. Aporphine alkaloids are a class of isoquinoline derivatives widely studied for their diverse pharmacological activities, including dopaminergic, antipsychotic, and antitumor effects .

Properties

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

(6aR)-11-but-3-en-2-yloxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C23H27NO/c1-4-13-24-14-12-17-8-6-10-19-22(17)20(24)15-18-9-7-11-21(23(18)19)25-16(3)5-2/h5-11,16,20H,2,4,12-15H2,1,3H3/t16?,20-/m1/s1

InChI Key

RHJPWMPPRBFFQD-OTOKDRCRSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OC(C)C=C

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC(C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and spectral differences between 11-(1-Methylallyloxy)-N-methylaporphine and related aporphine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data
11-(1-Methylallyloxy)-N-methylaporphine N-CH₃, 11-O-(1-methylallyl) Not explicitly provided Not explicitly provided Inferable substituent effects: 1-methylallyloxy may influence lipophilicity and binding affinity.
(–)-8,9-Dihydrolinearisine N-CH₃, 8,9-dihydro structure C₁₈H₂₃NO₃ 302.17 IR: 1,712 cm⁻¹ (carbonyl), 3,345 cm⁻¹ (hydroxyl); HRESI+ MS: [M+H]⁺ at m/z 302.1707
(S)-(+)-11-hydroxy-N-n-propylnoraporphine N-CH₂CH₂CH₃, 11-OH C₁₉H₂₁NO 279.38 No spectral data provided; synthetic routes emphasize hydroxyl group reactivity.

Key Structural and Functional Differences:

This substitution may enhance lipophilicity, influencing blood-brain barrier penetration. The N-methyl group in both 11-(1-Methylallyloxy)-N-methylaporphine and (–)-8,9-Dihydrolinearisine contrasts with the N-n-propyl group in the LookChem compound, which could alter receptor binding kinetics due to differences in alkyl chain length .

Spectral Characterization :

  • (–)-8,9-Dihydrolinearisine exhibits distinct carbonyl (1,712 cm⁻¹) and hydroxyl (3,345 cm⁻¹) IR absorptions, absent in the allyloxy-substituted derivative .
  • Mass spectral data for (–)-8,9-Dihydrolinearisine confirm fragmentation patterns typical of N-methylaporphines, such as loss of CH₂NCH₃ (m/z 258) .

The N-n-propyl substitution in (S)-(+)-11-hydroxy-N-n-propylnoraporphine could enhance pharmacokinetic profiles, such as prolonged half-life, relative to N-methyl derivatives .

Research Findings and Limitations

  • Spectroscopic Techniques: (–)-8,9-Dihydrolinearisine was characterized using HMQC, HMBC, and NOESY spectra, methods applicable to elucidating the structure of 11-(1-Methylallyloxy)-N-methylaporphine .
  • Gaps in Data: The provided evidence lacks explicit pharmacological or toxicological studies on 11-(1-Methylallyloxy)-N-methylaporphine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.